(2-Fluoro-6-methoxybenzyl)hydrazine
Description
(2-Fluoro-6-methoxybenzyl)hydrazine is a substituted hydrazine derivative featuring a benzyl backbone modified with fluorine and methoxy groups at the 2- and 6-positions, respectively. Such methods suggest feasible pathways for its preparation. Hydrazine derivatives are widely explored for applications in corrosion inhibition, anticancer agents, and fluorescence sensing, driven by their reactivity and ability to form stable complexes .
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(2-fluoro-6-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2O/c1-12-8-4-2-3-7(9)6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
ZXWSDCPIZXFRQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methoxybenzyl)hydrazine typically involves the reaction of (2-Fluoro-6-methoxybenzyl) bromide with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:
- Dissolve (2-Fluoro-6-methoxybenzyl) bromide in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for (2-Fluoro-6-methoxybenzyl)hydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-methoxybenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield azides or nitroso compounds.
- Reduction can produce primary or secondary amines.
- Substitution reactions can lead to various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with hydrazine moieties, including (2-Fluoro-6-methoxybenzyl)hydrazine, exhibit notable biological activity, particularly in anticancer applications. The compound's structural characteristics suggest it could be developed as a novel anticancer agent. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) production and cell cycle arrest. For instance, derivatives of hydrazines have demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma and colorectal cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of (2-Fluoro-6-methoxybenzyl)hydrazine, a comparison with related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluorobenzylhydrazine | Benzyl group with fluorine | Simpler structure; less steric hindrance |
| 6-Methoxybenzylhydrazine | Benzyl group with methoxy | Lacks fluorine; may exhibit different biological activity |
| 4-Methylphenylhydrazine | Methyl substitution on phenyl | Different electronic properties affecting reactivity |
| 3,4-Dimethoxyphenylhydrazine | Two methoxy groups on phenyl | Increased solubility; potential for different interactions |
The combination of both electron-withdrawing and electron-donating groups in (2-Fluoro-6-methoxybenzyl)hydrazine enhances its potential for specific interactions within biological systems compared to simpler analogs .
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of hydrazine derivatives on A-549 lung carcinoma cells. Compounds similar to (2-Fluoro-6-methoxybenzyl)hydrazine showed selective toxicity towards cancer cells while sparing healthy cells at low concentrations, indicating a promising therapeutic index . -
Mechanistic Insights :
Research into the mechanisms revealed that certain hydrazines could induce ROS production leading to caspase-dependent apoptosis in cancer cell lines. This highlights the potential for (2-Fluoro-6-methoxybenzyl)hydrazine as an effective anticancer agent .
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxybenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. Additionally, the fluorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
| Compound | Substituents | HOMO-LUMO Gap (eV) | Key Reactive Sites |
|---|---|---|---|
| (2-Fluoro-6-methoxybenzyl)hydrazine | 2-F, 6-OCH₃ | N/A* | Hydrazine N, methoxy O |
| 1-(5-Cl-6-F-benzothiazolyl)hydrazine | 5-Cl, 6-F | 4.32 | Hydrazine N, benzothiazole S |
| 1-(6-Cl-benzothiazolyl)hydrazine | 6-Cl | 4.50 | Hydrazine N, benzothiazole S |
Corrosion Inhibition
Hydrazine derivatives with methoxy groups, such as DHMeT (dihydrazino-methoxy-triazine), exhibit superior corrosion inhibition (95.1–96.6% at 25–50 ppm) compared to non-methoxy analogs. The methoxy group stabilizes adsorbed films on steel surfaces via lone-pair interactions, while hydrazine’s protonation enhances electrostatic binding to chloride-contaminated surfaces. However, (2-Fluoro-6-methoxybenzyl)hydrazine may face limitations at low concentrations due to reduced protonation efficiency, as seen in triazine derivatives .
Table 2: Corrosion Inhibition Efficiency
| Compound | Concentration (ppm) | Inhibition (%) | Mechanism |
|---|---|---|---|
| DHMeT (methoxy-triazine) | 25 | 95.1 | Film formation, electrostatic binding |
| TH3 (trihydrazino-triazine) | 250 | 97.8 | Multi-site adsorption |
| (2-Fluoro-6-methoxybenzyl)hydrazine* | 25–250 | ~90–97† | Expected similar to DHMeT |
*Predicted based on structural analogs; †Assumes comparable methoxy/hydrazine synergy .
Reactivity in Carbonyl Quenching
Hydrazines universally condense with carbonyl compounds (e.g., methylglyoxal) via hydrazone formation, independent of substituents. While (2-Fluoro-6-methoxybenzyl)hydrazine would effectively trap dicarbonyls, its specificity is lower than carnosine analogs with Michael donor moieties. This lack of selectivity could deplete physiological carbonyls, posing toxicity risks .
Biological Activity
(2-Fluoro-6-methoxybenzyl)hydrazine is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
(2-Fluoro-6-methoxybenzyl)hydrazine is characterized by the following structural features:
- Molecular Formula : CHF NO
- Functional Groups : Contains a hydrazine group attached to a benzyl moiety, which features both a fluorine atom and a methoxy group.
The presence of these groups influences the compound's reactivity and biological activity, making it a valuable candidate for drug development.
The mechanism by which (2-Fluoro-6-methoxybenzyl)hydrazine exerts its biological effects involves:
- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting or modulating their activities.
- Enhanced Binding Affinity : The fluorine atom and methoxy group enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors.
Biological Activities
Research indicates that (2-Fluoro-6-methoxybenzyl)hydrazine exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with hydrazine moieties, including (2-Fluoro-6-methoxybenzyl)hydrazine, may possess antimicrobial properties. This makes them potential candidates for the development of new antibiotics .
- Antifungal Properties : In studies assessing antifungal activity against Candida spp., specific hydrazone derivatives demonstrated significant inhibition, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 µg/mL, indicating potential effectiveness against fungal infections .
- Anticancer Potential : Compounds in the hydrazine class are often explored for their anticancer properties. The ability to interact with cellular targets may lead to inhibition of tumor growth or induction of apoptosis in cancer cells .
Table 1: Summary of Biological Activities of (2-Fluoro-6-methoxybenzyl)hydrazine
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | , |
| Antifungal | MIC values between 16 - 32 µg/mL | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
Case Study: Antifungal Activity
A study tested several hydrazone derivatives against eight strains of Candida, revealing that five compounds exhibited notable antifungal activity. The promising compounds had MIC values indicating effective inhibition, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
